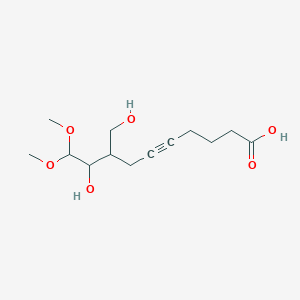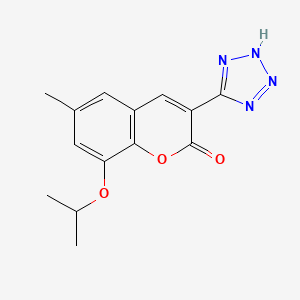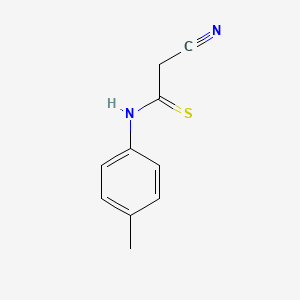![molecular formula C14H13ClN2O2S B14435972 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline CAS No. 79226-42-9](/img/structure/B14435972.png)
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline is an organic compound with a complex structure that includes a chlorinated nitrophenyl group, a sulfanyl linkage, and a dimethylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline typically involves the reaction of 2-chloro-4-nitroaniline with a suitable thiol compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Nucleophiles such as sodium thiolate or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-[(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid
- 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid
- 2-[(2-Chloro-4-nitrophenyl)sulfanyl]pyridine
Uniqueness
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
79226-42-9 |
|---|---|
分子式 |
C14H13ClN2O2S |
分子量 |
308.8 g/mol |
IUPAC名 |
2-(2-chloro-4-nitrophenyl)sulfanyl-N,4-dimethylaniline |
InChI |
InChI=1S/C14H13ClN2O2S/c1-9-3-5-12(16-2)14(7-9)20-13-6-4-10(17(18)19)8-11(13)15/h3-8,16H,1-2H3 |
InChIキー |
QMXIBPHCSXEABI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


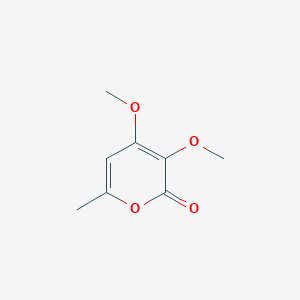
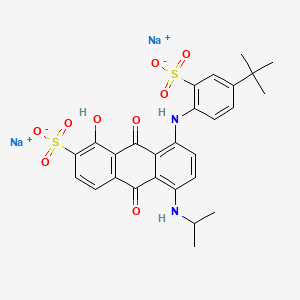

![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)
![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)


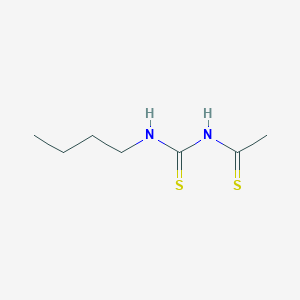
![1H-Indeno[2,1-C][1,2]oxazole](/img/structure/B14435942.png)
